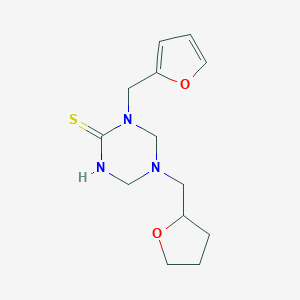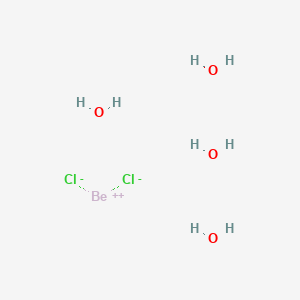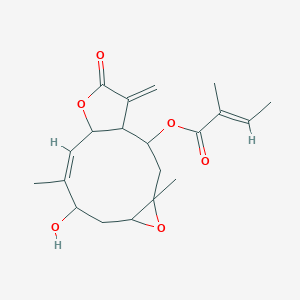
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
Studies have shown that 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione exhibits low toxicity and does not cause significant adverse effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione in lab experiments include its potent anti-tumor, antibacterial, and antifungal activity. However, the compound is relatively difficult to synthesize and requires specialized equipment and expertise.
Orientations Futures
For research on 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione include further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential applications in other fields such as agriculture and materials science.
In conclusion, 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione involves the reaction of furfurylamine and 2-oxo-tetrahydrofuran-3-thiol in the presence of triethylamine. The reaction proceeds at room temperature and yields the desired compound in good yields.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-tumor activity and has been proposed as a potential drug candidate for cancer treatment. Additionally, it has been shown to possess potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
|---|---|
Formule moléculaire |
C13H19N3O2S |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h2,4,6,11H,1,3,5,7-10H2,(H,14,19) |
Clé InChI |
IDZIHPNGFDUSHJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
SMILES canonique |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)



![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)


![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)